molecular formula C9H9ClFNO2 B3024968 2-Chloro-4-fluoro-DL-phenylalanine CAS No. 754152-25-5

2-Chloro-4-fluoro-DL-phenylalanine

Cat. No.: B3024968
CAS No.: 754152-25-5
M. Wt: 217.62 g/mol
InChI Key: BCUFAMXOPAUSIP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-DL-phenylalanine is an organic compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.63 g/mol It is a derivative of phenylalanine, an essential amino acid, and features both chlorine and fluorine substituents on the aromatic ring

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-DL-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine backbone. One common method includes the halogenation of phenylalanine derivatives under controlled conditions. For instance, the reaction of 4-chloro-2-fluorobenzaldehyde with glycine in the presence of a suitable catalyst can yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-4-fluoro-DL-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

    Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium on carbon.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives .

Scientific Research Applications

2-Chloro-4-fluoro-DL-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

2-Chloro-4-fluoro-DL-phenylalanine can be compared with other halogenated phenylalanine derivatives, such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can influence its electronic properties and reactivity, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFAMXOPAUSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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